molecular formula C8H6N2O6 B1345498 2-Methyl-3,5-dinitrobenzoic acid CAS No. 28169-46-2

2-Methyl-3,5-dinitrobenzoic acid

Cat. No. B1345498
CAS RN: 28169-46-2
M. Wt: 226.14 g/mol
InChI Key: CDVNZMKTJIBBBV-UHFFFAOYSA-N
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Description

2-Methyl-3,5-dinitrobenzoic acid is a chemical compound that is related to 3,5-dinitrobenzoic acid, a molecule that has been extensively studied for its ability to form various supramolecular structures and complexes due to its functional groups. The presence of nitro groups on the benzene ring makes it a versatile compound for forming hydrogen bonds and other intermolecular interactions, which are crucial in the formation of crystal structures and molecular complexes.

Synthesis Analysis

The synthesis of related compounds, such as 3,5-dinitrobenzonitrile, involves multiple steps starting from benzoic acid, including nitration, esterification, amination, and dehydration processes. The overall yield for the synthesis of 3,5-dinitrobenzonitrile was reported to be 42.9%, with improvements made by using phosphorus oxychloride as the dehydrating agent to avoid hydrolysis of the nitrile group, achieving a high yield of 94.3% for the dehydration step .

Molecular Structure Analysis

The molecular structure of compounds related to 2-Methyl-3,5-dinitrobenzoic acid has been determined using various spectroscopic and crystallographic techniques. For instance, the crystal structure of a 1:1 complex of 3,5-dinitrobenzoic acid and 4-methylpyridine revealed strong NHO hydrogen bonds holding the molecules together, with the hydrogen atom centered between the donor and acceptor . Similarly, the structure of a 1:2 cocrystal salt formed from acriflavine and 3,5-dinitrobenzoic acid was elucidated, showing a porous organic framework with various hydrogen bonding and (\pi)-(\pi) interactions .

Chemical Reactions Analysis

The reactivity of 3,5-dinitrobenzoic acid derivatives is characterized by their ability to form salts and cocrystals with various organic compounds, often mediated by hydrogen bonding and other non-covalent interactions. For example, salts of 3,5-dinitrobenzoic acid with organic diamines exhibit hydrogen-bonded supramolecular structures in one, two, and three dimensions, depending on the nature of the diamine used . The formation of these structures is influenced by the presence of hard N-H...O and soft C-H...O hydrogen bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-dinitrobenzoic acid derivatives are closely related to their molecular structures. For instance, the optical properties of a proton transfer complex synthesized from 2-amino-3-methyl pyridine and 3,5-dinitrobenzoic acid were studied, revealing a large optical transparency window and significant optical nonlinearities, which were investigated using the Z-scan technique . The thermal stability of the compound was also investigated using thermogravimetry . Additionally, solvent-dependent coordination polymers of 3,5-dinitrobenzoic acid have been reported, with the self-assembly and structure of the complexes being influenced by the choice of solvent .

Scientific Research Applications

Coordination Polymers and Crystal Engineering

Studies have shown that 2-Methyl-3,5-dinitrobenzoic acid plays a critical role in the synthesis of coordination polymers, particularly when combined with cobalt complexes and 4,4'-bipyridine. The formation of these complexes and their self-assembly into three-dimensional structures are significantly influenced by the solvents used during synthesis. These materials have potential applications in catalysis, gas storage, and separation processes due to their unique structural properties (Pedireddi & Varughese, 2004).

Antimicrobial Effectiveness

Derivatives of 2-Methyl-3,5-dinitrobenzoic acid have been evaluated for their preservative efficacy in pharmaceutical products, displaying better antimicrobial effectiveness than standard preservatives. This suggests its potential use in developing new antimicrobial agents or preservatives for pharmaceutical and possibly food products (Kumar, 2012).

Solvation and Solubility Studies

Research on the solvation characteristics of 2-Methyl-3,5-dinitrobenzoic acid in various organic solvents has provided valuable data for understanding its solubility and interactions at the molecular level. Such studies are fundamental for the design of pharmaceuticals and for optimizing chemical reactions involving this compound (Ye et al., 2011).

Optical Properties and Material Science

The synthesis and analysis of new optical crystals involving 2-Methyl-3,5-dinitrobenzoic acid highlight its utility in the development of materials with potential applications in nonlinear optics and photonic devices. These materials, characterized by significant optical transparency and high thermal stability, offer avenues for advancements in optical technologies (Sathya, Dhamodharan, & Dhandapani, 2018).

Molecular Structure and Hydrogen Bonding

Investigations into the molecular structures and hydrogen bonding patterns of compounds containing 2-Methyl-3,5-dinitrobenzoic acid contribute to a deeper understanding of the principles governing molecular assembly and recognition. These insights are crucial for the rational design of molecular materials and for elucidating the nature of chemical bonds and interactions (Vasconcelos et al., 2006).

Safety And Hazards

2-Methyl-3,5-dinitrobenzoic acid is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Methyl-3,5-dinitrobenzoic acid are not detailed in the search results, N-heterocyclic carbenes (NHCs) have been identified as a promising type of organocatalyst for constructing medicinally and biologically significant molecules from common and accessible small molecules . This could suggest potential future research directions in the context of 2-Methyl-3,5-dinitrobenzoic acid.

properties

IUPAC Name

2-methyl-3,5-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVNZMKTJIBBBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067360
Record name Benzoic acid, 2-methyl-3,5-dinitro-
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Molecular Weight

226.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3,5-dinitrobenzoic acid

CAS RN

28169-46-2
Record name 2-Methyl-3,5-dinitrobenzoic acid
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Record name 3,5-Dinitro-o-toluic acid
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Record name 2-Methyl-3,5-dinitrobenzoic acid
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Record name Benzoic acid, 2-methyl-3,5-dinitro-
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Record name Benzoic acid, 2-methyl-3,5-dinitro-
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Record name 3,5-dinitro-o-toluic acid
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Record name 3,5-DINITRO-O-TOLUIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
MN Tahir, AR Raza, A Saddiqa, M Danish… - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C8H6N2O6, the O atoms of the nitro groups, the methyl H atoms and the carboxyl C=O and C—OH groups are disordered over two sets of sites with an occupancy …
Number of citations: 9 scripts.iucr.org
K Sangeetha, LG Prasad, R Mathammal - Physica B: Condensed Matter, 2016 - Elsevier
Single crystals of 2-methyl 3,5-dinitro benzoic acid with reasonable size have been grown by slow evaporation solution growth method using ethanol as solvent. Quantum chemical …
Number of citations: 7 www.sciencedirect.com
J Wu, J Wang, A Farajtabar, H Zhao - Journal of Chemical & …, 2019 - ACS Publications
The solubilities of 3,5-dinitro-2-methylbenzoic acid in 13 solvents such as 1-propanol, 1-butanol, 1-pentanol, 1-hexanol, 1-heptanol, 2-propanol, ethyl acetate, 2-butanol, cyclohexane, …
Number of citations: 19 pubs.acs.org
AR Raza, A Saddiqa, MN Tahir, M Danish… - … Section E: Structure …, 2010 - scripts.iucr.org
In the title compound, C9H8N2O6, the methyl ester group is almost planar (rms deviation = 0.002 Å) and is oriented at a dihedral angle of 24.27 (16) with respect to the benzene ring. …
Number of citations: 1 scripts.iucr.org
M Danish, MN Tahir, N Ahmad, M Nisa… - … Section E: Structure …, 2011 - scripts.iucr.org
The title compound, [Sr(C8H5N2O6)2(H2O)2]n, essentially consists of a one-dimensional polymeric network with Sr2O2 rings extending along the [100] direction. The range of Sr—O …
Number of citations: 14 scripts.iucr.org
M Danish, MN Tahir, S Ghafoor, N Ahmad… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title coordination polymer, [Ag2(C8H5N2O6)2]n, the silver ion is coordinated to three O atoms from three different anions in an approximate T-shape with one bond much longer …
Number of citations: 2 scripts.iucr.org
Y Hu, D Pan, L Cong, Y Yao, C Yu, T Li… - ChemistrySelect, 2018 - Wiley Online Library
An efficient in situ generation of ortho‐quinodimethane (o‐QDM) from 2‐methyl‐3,5‐dinitrobenzoic acid through N‐Heterocyclic Carbene (NHC) catalysis, which underwent a formal [4+…
AH Frye, ES WALLIS… - The Journal of Organic …, 1949 - ACS Publications
The antibiotic, citrinin, is a metabolic product of various species of molds (Penieillium citrinin Thom, Aspergillus candidus). A structure for this substance was first proposed by Coyne, …
Number of citations: 5 pubs.acs.org
J Mingshan, L Xin, G Yunyun, L Xinghai - 农药学学报, 2015 - nyxxb.cn
In order to improve the herbicidal activity of toxins Ⅲ (2-methyl-3, 5-dinitrobenzoic acid methyl ester) from Phoma herbarbum, their structure were optimized by derivation. 34 novel title …
Number of citations: 1 www.nyxxb.cn
A Habibi Yangjeh… - Bulletin of the Korean …, 2005 - researchgate.net
An artificial neural network (ANN) is successfully presented for prediction acidity constant (pKa) of various benzoic acids and phenols with diverse chemical structures using a nonlinear …
Number of citations: 57 www.researchgate.net

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